tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate
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Overview
Description
Tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate typically involves multiple steps, starting with the formation of the piperazine ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.
Reduction: The oxo group in the piperazine ring can be reduced to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Bromophenol derivatives.
Reduction: Piperazine derivatives with hydroxyl groups.
Substitution: Derivatives with different substituents on the bromophenyl group.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules. Its bromophenyl group makes it a versatile building block for various organic reactions.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features can be exploited to design molecules that interact with specific biological targets.
Medicine: In the field of medicine, this compound can be used in the development of pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable precursor for the synthesis of drugs targeting a range of diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate: This compound is structurally similar but has a different ring structure.
tert-Butyl 4-(3-bromophenyl)piperazine-1-carboxylate: Another closely related compound with a similar bromophenyl group but different functional groups.
Uniqueness: The uniqueness of tert-Butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate lies in its combination of the bromophenyl group and the piperazine ring, which provides a balance of reactivity and stability. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
tert-butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)17-7-8-18(13(19)10-17)12-6-4-5-11(16)9-12/h4-6,9H,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHZRXKHRUWKBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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